molecular formula C16H24N4O3 B11695253 2-{4-[2-Nitro-5-(pyrrolidin-1-yl)phenyl]piperazin-1-yl}ethanol

2-{4-[2-Nitro-5-(pyrrolidin-1-yl)phenyl]piperazin-1-yl}ethanol

Cat. No.: B11695253
M. Wt: 320.39 g/mol
InChI Key: PDSYPHRKXKDOAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{4-[2-NITRO-5-(PYRROLIDIN-1-YL)PHENYL]PIPERAZIN-1-YL}ETHAN-1-OL is a complex organic compound featuring a nitro group, a pyrrolidine ring, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[2-NITRO-5-(PYRROLIDIN-1-YL)PHENYL]PIPERAZIN-1-YL}ETHAN-1-OL typically involves multiple steps, starting with the formation of the pyrrolidine and piperazine rings. The nitro group is introduced through nitration reactions, and the final compound is obtained through a series of condensation and substitution reactions. Common reagents used in these reactions include nitric acid, sulfuric acid, and various organic solvents .

Industrial Production Methods

Industrial production of this compound would likely involve large-scale nitration and condensation reactions, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms could enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-{4-[2-NITRO-5-(PYRROLIDIN-1-YL)PHENYL]PIPERAZIN-1-YL}ETHAN-1-OL undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include hydrogen gas, palladium catalysts, and various organic solvents. Reaction conditions such as temperature, pressure, and pH must be carefully controlled to achieve the desired products .

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can have different biological activities and properties .

Scientific Research Applications

2-{4-[2-NITRO-5-(PYRROLIDIN-1-YL)PHENYL]PIPERAZIN-1-YL}ETHAN-1-OL has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interaction with biological targets and potential as a bioactive compound.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological and psychiatric disorders.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{4-[2-NITRO-5-(PYRROLIDIN-1-YL)PHENYL]PIPERAZIN-1-YL}ETHAN-1-OL involves its interaction with specific molecular targets, such as receptors and enzymes. The nitro group and the heterocyclic rings play a crucial role in binding to these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Properties

Molecular Formula

C16H24N4O3

Molecular Weight

320.39 g/mol

IUPAC Name

2-[4-(2-nitro-5-pyrrolidin-1-ylphenyl)piperazin-1-yl]ethanol

InChI

InChI=1S/C16H24N4O3/c21-12-11-17-7-9-19(10-8-17)16-13-14(18-5-1-2-6-18)3-4-15(16)20(22)23/h3-4,13,21H,1-2,5-12H2

InChI Key

PDSYPHRKXKDOAH-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=CC(=C(C=C2)[N+](=O)[O-])N3CCN(CC3)CCO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.